molecular formula C10H14N6O4 B12390324 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12390324
M. Wt: 282.26 g/mol
InChI Key: VUGJUCUXLQLLOT-MXGYTTIWSA-N
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Description

1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a purine nucleoside analog. These compounds are known for their broad-spectrum antitumor activity, targeting inert lymphatic system malignancies. The anticancer mechanism of these compounds relies on inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves several steps. One common method includes the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a ribofuranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .

Chemical Reactions Analysis

1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.

    Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and ribose

Scientific Research Applications

1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, causing DNA strand breaks and triggering apoptosis. The compound targets key enzymes involved in DNA replication and repair, disrupting the cell cycle and leading to cell death .

Comparison with Similar Compounds

1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structure and mechanism of action. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific substituents and resulting biological activities.

Properties

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2R,3S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15)/t4-,5?,6+,9-/m1/s1

InChI Key

VUGJUCUXLQLLOT-MXGYTTIWSA-N

Isomeric SMILES

C1=NN(C2=NC(=NC(=C21)N)N)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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